Inauhzin

Übersicht

Beschreibung

Inauhzin ist ein kleines Molekül, das als neuartiger Aktivator des Tumorsuppressoreiweißes p53 identifiziert wurde. Es hat aufgrund seines Potenzials in der Krebstherapie, insbesondere für Tumoren, die eine funktionelle Version des p53-Proteins behalten, erhebliche Aufmerksamkeit erregt. This compound wirkt, indem es die Aktivität von SIRT1 hemmt, einem Protein, das p53 deacetyliert und inaktiviert, wodurch der p53-Spiegel erhöht und seine tumorsuppressiven Funktionen gefördert werden .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Inauhzin umfasst mehrere Schritte, darunter die Herstellung von Schlüsselzwischenprodukten und ihre anschließende Kupplungsreaktion. Die detaillierten Synthesewege und Reaktionsbedingungen werden typischerweise optimiert, um hohe Ausbeuten und Reinheit zu erreichen. So berichtete eine Studie beispielsweise über die Synthese von this compound-Analoga durch eine Reihe von Reaktionen, die die Bildung von Amidbindungen und anschließende Modifikationen der funktionellen Gruppen beinhalteten .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound würde wahrscheinlich die Skalierung der Laborsyntheseprotokolle beinhalten, wobei gleichzeitig Konsistenz, Sicherheit und Kosteneffizienz gewährleistet werden. Dies kann die Verwendung von automatisierten Reaktoren, kontinuierlicher Flusschemie und strenger Qualitätskontrollen umfassen, um this compound in einem größeren Maßstab zu produzieren, der für klinische Anwendungen geeignet ist .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Inauhzin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen von this compound modifizieren, was möglicherweise seine biologische Aktivität verändert.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, umfassen:

Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitutionsmittel: Wie Halogene oder Alkylierungsmittel.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene this compound-Analoga, die jeweils unterschiedliche chemische und biologische Eigenschaften aufweisen. Diese Analoga werden häufig auf ihre Fähigkeit bewertet, p53 zu aktivieren und das Wachstum von Krebszellen zu hemmen .

Wissenschaftliche Forschungsanwendungen

Inauhzin (INZ) is a small molecule that has garnered attention for its potential applications in cancer therapy due to its ability to activate the p53 pathway . INZ functions by inhibiting SIRT1 activity, leading to increased p53 acetylation and stabilization, which in turn promotes p53-dependent apoptosis in cancer cells .

Anticancer Activity

INZ has demonstrated the ability to suppress tumor growth without causing genotoxicity and with minimal toxicity to normal cells . It inhibits cell proliferation, induces senescence and tumor-specific apoptosis, and represses the growth of xenograft tumors . INZ induces p53-dependent apoptosis and senescence in various p53-wild type human cancer cells, such as H460 and HCT116 . It also inhibits the growth of H460 or HCT116 xenograft tumors, but is not toxic to normal cells and tissues .

Combination Therapy

INZ can sensitize tumor cells to chemotherapeutic drugs like cisplatin and doxorubicin . INZ can synergize with Nutlin-3, an MDM2 inhibitor, to enhance p53 activation . Combining drugs that target different proteins, such as INZ, can reduce the likelihood of a tumor becoming resistant to treatment .

Tumor Models

INZ has been tested in animal experiments to evaluate its effect on the growth of human xenograft tumors . Tumors grew significantly more slowly in INZ-treated animals compared to those treated with a vehicle . INZ significantly reduced the average tumor weight at the end of experiments . INZ-treated tumors displayed elevated p53 levels compared to vehicle-treated tumors . INZ was more effective in retarding tumor growth in HCT116 /+ tumors, significantly reducing tumor growth and weight . The inhibition of tumor growth by INZ is p53-dependent, as it has a moderate effect on the growth of p53-null HCT116 cells .

Toxicity

INZ does not effectively induce p53 levels and activity in human embryonic fibroblast WI-38 cells and human fibroblast NHF cells . It is also much less toxic to these normal cells, even though they contain wild-type p53 .

This compound Analogs

Researchers have synthesized this compound (INZ) analogs to reveal the structural features essential for its anti-cancer activity . Studies determine the maximum tolerated dose (MTD) of INZ analogs following intraperitoneal administration .

Xenograft Tumor Studies

In xenograft models using H460 lung cancer cells and HCT116 colon cancer cells, INZ inhibited tumor growth without apparent toxicity to normal tissues . In H460 xenograft tumors, INZ treatment resulted in significantly slower tumor growth and a nearly 40% reduction in average tumor weight compared to vehicle-treated animals . In HCT116 /+ tumors, INZ treatment significantly reduced tumor growth and weight by approximately 70% . The effect of INZ on tumor growth was found to be p53-dependent, as it had a limited impact on p53-null HCT116 cells .

Normal vs. Cancer Cells

INZ does not effectively induce p53 level and activity in human embryonic fibroblast WI-38 cells and human fibroblast NHF cells . Likewise, it is also much less toxic to these normal cells even though they contain wild- type p53 .

Table of Applications

Wirkmechanismus

Inauhzin exerts its effects by inhibiting the activity of SIRT1, a deacetylase that inactivates p53. By inhibiting SIRT1, this compound increases the acetylation and stability of p53, leading to its activation. Activated p53 can then induce the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair, thereby suppressing tumor growth . Additionally, this compound has been shown to inhibit inosine monophosphate dehydrogenase 2, further contributing to its anti-cancer effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Nutlin-3: Ein weiteres kleines Molekül, das p53 aktiviert, indem es die Wechselwirkung zwischen p53 und MDM2 hemmt.

MI-219: Ein kleines Molekül, das die p53-MDM2-Wechselwirkung stört, was zur Aktivierung von p53 führt.

RITA: Eine Verbindung, die an p53 bindet und dessen Abbau durch MDM2 verhindert.

Einzigartigkeit von Inauhzin

This compound ist einzigartig in seinem dualen Wirkmechanismus, der sowohl SIRT1 als auch die Inosinmonophosphatdehydrogenase 2 angreift. Diese duale Zielsetzung erhöht seine Fähigkeit, p53 zu aktivieren und das Tumorwachstum effektiver zu unterdrücken als Verbindungen, die nur einen Weg angreifen .

Biologische Aktivität

Inauhzin (INZ) is a small molecule that has garnered attention for its potential as an anti-cancer therapeutic agent. Its primary mechanism of action involves the activation of the tumor suppressor protein p53, which plays a critical role in regulating the cell cycle and preventing tumor formation. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its effects on cellular pathways, analog development, and preclinical toxicity assessments.

This compound functions primarily by inhibiting SIRT1, a protein that negatively regulates p53. By inhibiting SIRT1, INZ enhances the acetylation and stabilization of p53, leading to increased levels of this crucial tumor suppressor in cancer cells. This results in the activation of p53-dependent pathways that promote apoptosis and senescence in cancer cells without inducing significant genotoxic stress.

Key Findings:

- IMPDH2 Inhibition : INZ has been shown to inhibit inosine monophosphate dehydrogenase 2 (IMPDH2), which is essential for guanine nucleotide biosynthesis. This inhibition leads to a reduction in cellular GTP levels, triggering ribosomal stress and further activating p53 pathways .

- p53 Activation : Studies indicate that INZ can induce apoptosis in various cancer cell lines, including H460 (lung cancer) and HCT116 (colon cancer), by promoting p53-dependent gene expression .

Effects on Cancer Cell Lines

In laboratory settings, INZ has demonstrated potent anti-cancer effects across multiple cell lines:

- Cell Proliferation : INZ significantly inhibits the proliferation of cancer cells, inducing cell cycle arrest and apoptosis .

- Xenograft Models : Preclinical studies involving xenograft models have shown that INZ effectively represses tumor growth without causing toxicity to normal tissues. For instance, it reduced tumor size in mice implanted with H460 or HCT116 cells .

Development of this compound Analogs

Research has also focused on developing analogs of this compound to enhance its potency and selectivity. A notable study identified an INZ analog that exhibited superior efficacy in activating p53 and inhibiting cell growth compared to the original compound .

Table 1: Comparison of this compound and Its Analog

| Compound | Potency (IC50) | Mechanism of Action | Toxicity Level |

|---|---|---|---|

| This compound | Moderate | SIRT1 inhibition, p53 activation | Low |

| INZ Analog 37 | High | Enhanced p53 activation | Low |

Global Transcriptomic Effects

A comprehensive analysis using microarray technology revealed that treatment with INZ leads to significant changes in gene expression profiles associated with various biological processes such as apoptosis, cell cycle regulation, and immune response. Specifically, 324 genes were up-regulated while 266 were down-regulated following INZ treatment in a p53-dependent manner .

Preclinical Toxicity Studies

To assess the safety profile of INZ, studies were conducted to determine the maximum tolerated dose (MTD) in animal models. The MTD was found to be 200 mg/kg for female and 250 mg/kg for male mice during intraperitoneal administration. Notably, no significant toxic effects were observed at doses ranging from 30 mg/kg to 120 mg/kg over extended treatment periods .

Table 2: Maximum Tolerated Dose Study Results

| Dose (mg/kg) | Female Mice Observations | Male Mice Observations |

|---|---|---|

| 50 | No abnormal signs | No abnormal signs |

| 150 | Piloerection observed | Piloerection observed |

| 200 | Mortality observed | No mortality |

| 250 | Mortality observed | No mortality |

Eigenschaften

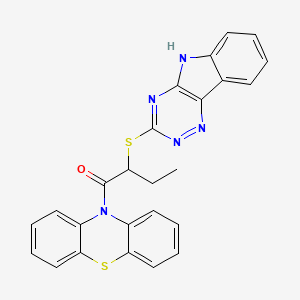

IUPAC Name |

1-phenothiazin-10-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N5OS2/c1-2-19(33-25-27-23-22(28-29-25)15-9-3-4-10-16(15)26-23)24(31)30-17-11-5-7-13-20(17)32-21-14-8-6-12-18(21)30/h3-14,19H,2H2,1H3,(H,26,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUOXERIKQWIJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC4=NC5=C(C6=CC=CC=C6N5)N=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N5OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309271-94-1 | |

| Record name | 309271-94-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.